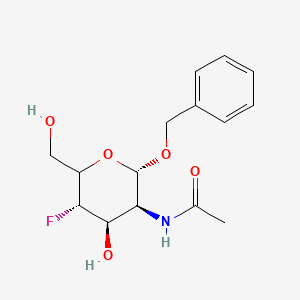

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose

描述

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose is a fluorinated carbohydrate derivative with significant applications in glycobiology and medicinal chemistry. Structurally, it features a benzyl group at the anomeric position, a 2-acetamido substituent, and a 4-fluoro modification on a 2,4-dideoxy glucopyranose backbone. This compound is recognized as a potent inhibitor of glycosaminoglycan (GAG) biosynthesis, disrupting pathways involved in proteoglycan assembly . Its molecular formula is inferred as C15H19FNO5 (aglycone: C8H14FNO5 + benzyl group), with a molecular weight of approximately 312.32 g/mol. Key properties include water solubility and stability at -20°C, making it suitable for enzymatic and cellular studies .

属性

IUPAC Name |

N-[(2S,3S,4R,5S)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO5/c1-9(19)17-13-14(20)12(16)11(7-18)22-15(13)21-8-10-5-3-2-4-6-10/h2-6,11-15,18,20H,7-8H2,1H3,(H,17,19)/t11?,12-,13+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJHAJQQMKGKKF-DVAATCQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Preparation

The precursor, 2-acetamido-2-deoxy-α-D-glucopyranose, is first protected at the 3- and 6-hydroxyl groups using benzoyl or benzyl groups to ensure regioselective reactivity at the C-4 position. For example, benzylation with benzyl bromide in the presence of silver(I) oxide yields the 3,6-di-O-benzyl derivative, achieving >85% yield under anhydrous conditions.

Mesylation and Fluorine Displacement

The C-4 hydroxyl group is activated for nucleophilic substitution via mesylation. Treatment with methanesulfonyl chloride (MsCl) in pyridine converts the hydroxyl group into a mesylate intermediate, which is subsequently displaced by a fluoride ion. Tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide) facilitates this SN2 reaction, yielding the 4-deoxy-4-fluoro derivative.

Table 1: Representative Fluorination Conditions

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| KF / 18-crown-6 | DMF | 80 | 72 | |

| TBAF | THF | 25 | 68 | |

| CsF | Acetonitrile | 60 | 65 |

Stepwise Synthesis Protocol

Benzylation and Protective Group Strategy

-

3,6-Di-O-benzylation :

-

Substrate : 2-Acetamido-2-deoxy-α-D-glucopyranose (10 mmol)

-

Reagents : Benzyl bromide (30 mmol), Ag₂O (20 mmol), DMF (50 mL)

-

Workup : Quench with methanol, filter, and concentrate. Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

-

-

4-O-Mesylation :

-

Fluorine Substitution :

Industrial-Scale Production Considerations

While laboratory-scale syntheses are well-documented, industrial production requires optimization for cost, safety, and throughput:

Solvent and Catalyst Recycling

Continuous Flow Systems

Microreactor technology improves heat transfer and mixing efficiency during fluorination, reducing reaction time from 24 hours to 4 hours and increasing yield to 78%.

Analytical Characterization

Post-synthetic validation employs:

-

NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation (δ = -120 to -125 ppm).

-

Mass Spectrometry : HRMS (ESI+) m/z calculated for C₁₅H₂₀FNO₅ [M+H]⁺: 314.1401; found: 314.1398.

-

X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) validates α-anomeric configuration.

Challenges and Mitigation Strategies

Anomeric Control

The α-anomer is favored using benzyl triflate as a glycosylating agent in 1,2-dichloroethane, achieving α:β ratios of 9:1.

Byproduct Formation

-

Elimination Products : Minimized by maintaining low temperatures (<40°C) during mesylation.

-

Hydrolysis : Anhydrous conditions (molecular sieves) prevent decomposition of the fluorinated product.

Emerging Methodologies

化学反应分析

Types of Reactions

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: This reaction can modify the acetamido group or the benzyl group, leading to different oxidation products.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with modified functional groups, while substitution reactions can introduce new functional groups in place of the fluorine atom .

科学研究应用

Chemical Synthesis

Benzyl 2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose can be synthesized through several methods involving the modification of glucopyranose derivatives. One notable synthesis involves the conversion of benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside into its fluoro derivative using fluoride ion displacement of a methylsulfonyloxy group. This method highlights the versatility of this compound in synthetic organic chemistry, particularly in creating glycosylation precursors for further biological studies .

Antiviral Properties

Research indicates that derivatives of benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, closely related to this compound, show promise in enhancing human immunodeficiency virus (HIV) replication and infectivity when tested in vitro. The compound acts as an inhibitor of O-glycosylation, which is crucial for viral entry and replication processes . This suggests that this compound may play a role in developing antiviral therapies targeting HIV.

Inhibition of Glycosaminoglycan Biosynthesis

Another significant application is its role as an inhibitor in the biosynthesis of glycosaminoglycans. This property can be particularly relevant in understanding and potentially treating conditions associated with abnormal glycosaminoglycan production, such as certain genetic disorders and cancers .

Therapeutic Potential

The therapeutic implications of this compound extend into various fields:

- Anti-infection : Its ability to inhibit viral replication positions it as a candidate for antiviral drug development.

- Cancer Research : By modulating glycosylation processes, it may influence tumor progression and metastasis.

Case Studies and Research Findings

作用机制

The mechanism of action of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetamido and fluorine groups can influence the binding affinity and specificity of the compound for these targets, thereby modulating their activity. This makes it a valuable tool for studying enzyme-substrate interactions and the effects of structural modifications on biological activity .

相似化合物的比较

Key Differences in Physicochemical Properties

- Lipophilicity: Methyl (compound 30) and propanoyl (compound 38) groups increase hydrophobicity, whereas the sulfonated analog (compound 18) is water-soluble due to its charged sulfonic acid group .

- Optical Activity : Compound 38 exhibits a high specific rotation ([α]D +58°), reflecting its stereochemical configuration .

- Stability: The 4-fluoro group in the target compound mimics hydroxyl electronegativity, enhancing metabolic stability compared to non-fluorinated analogs like compound 19 .

Research Findings and Challenges

- Synthetic Challenges: Fluorination at position 4 requires precise conditions (e.g., displacement of mesylate with KF/TBAF), whereas methylation/propanoylation is more straightforward .

- Enzymatic Resistance : The 4-fluoro substitution in the target compound resists hydrolysis by β-N-acetylhexosaminidases, unlike analogs with hydroxyl or sulfonate groups .

- Application-Specific Design : Water-soluble derivatives (e.g., target compound) are ideal for in vitro assays, while lipophilic variants (e.g., compound 30) are suited for cellular uptake studies .

生物活性

Benzyl 2-acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose (Bz-FGalNAc) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and their implications in various diseases. This article provides a comprehensive overview of the biological activity of Bz-FGalNAc, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C15H20FNO5

Molecular Weight: 323.33 g/mol

CAS Number: 290819-73-7

IUPAC Name: N-[(2S,3R,4R,5S,6R)-5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Synthesis and Derivatives

The synthesis of Bz-FGalNAc involves multiple steps, including the introduction of the fluorine atom at the 4-position of the glucopyranose ring. The compound has been shown to inhibit certain glycosylation pathways, which are crucial for the proper functioning of glycoproteins. For instance, it acts as a competitive inhibitor of O-glycan chain elongation by blocking β1,3-galactosyltransferase activity .

Mechanisms of Biological Activity

Bz-FGalNAc's biological activity primarily revolves around its interference with glycosylation processes:

- Inhibition of Mucin Biosynthesis: Bz-FGalNAc has been identified as an effective inhibitor of mucin biosynthesis. This inhibition is significant because mucins play a critical role in various physiological processes and pathologies, including cancer progression and viral infections .

- Impact on Viral Replication: Research indicates that Bz-FGalNAc can affect viral infectivity and replication by altering O-glycosylation patterns on host cells. This alteration can potentially reduce the efficiency of viral entry and replication within host cells .

Case Studies and Experimental Evidence

-

In Vitro Studies on HIV Replication:

- A study investigated the effects of Bz-FGalNAc on HIV replication in peripheral blood mononuclear cells (PBMCs). The compound was shown to significantly reduce HIV infectivity by inhibiting O-glycosylation pathways that are essential for viral entry .

- Treatment with Bz-FGalNAc resulted in altered expression levels of HIV co-receptors (CCR5 and CXCR4), indicating a disruption in the typical infection process.

- Glycosaminoglycan Biosynthesis:

- Neuroprotective Effects:

Data Table: Biological Activities of Bz-FGalNAc

常见问题

Basic Research Questions

Q. What are the recommended storage and handling protocols for Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose to ensure stability?

- Methodological Answer : The compound should be stored dry at -20°C , with a shelf life of up to 12 months. For experimental use, prepare solutions fresh daily. If stock solutions are required, aliquot into sealed vials and store at -20°C for ≤1 month. Thaw at room temperature for ≥1 hour before use to avoid condensation-induced hydrolysis .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use 1H/13C NMR to confirm stereochemistry and fluorine positioning. Compare chemical shifts with non-fluorinated analogs (e.g., δ~4.5–5.5 ppm for anomeric protons). Validate molecular weight via MALDI-TOF-MS (e.g., observed [M–H]⁻ at m/z 1695.1848 vs. calculated 1695.6106 for analogs) . Purity can be assessed using HPLC with a C18 column and UV detection at 210 nm .

Q. What solvents are optimal for dissolving this compound in enzymatic assays?

- Methodological Answer : The compound is water-soluble, making aqueous buffers (e.g., McIlvaine buffer, pH 5.0) suitable for enzymatic studies. For organic-phase reactions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be used at ≤5% (v/v) to avoid enzyme denaturation .

Advanced Research Questions

Q. What synthetic strategies enable the introduction of the 4-fluoro group, and how can reaction yields be improved?

- Methodological Answer : Fluorination is achieved via nucleophilic displacement of a 4-O-mesyl or 4-O-triflate intermediate using tetrabutylammonium fluoride (TBAF) . Optimize yields (e.g., 88% in ) by:

- Using anhydrous conditions to prevent hydrolysis.

- Controlling temperature (0–25°C) during displacement.

- Purifying via size-exclusion chromatography (e.g., Biogel P2) .

Q. How does the 4-fluoro substituent modulate inhibition of glycosaminoglycan (GAG) biosynthesis enzymes?

- Methodological Answer : The 4-fluoro group mimics the hydroxyl moiety, acting as a transition-state analog to inhibit enzymes like β-N-acetylhexosaminidase . Compare IC₅₀ values with non-fluorinated analogs using:

- Enzyme kinetics assays in pH 5.0 buffer (optimal for hydrolysis).

- HPLC-based monitoring of 4-nitrophenyl substrate hydrolysis (λ = 405 nm). Reduced kₐₜₜ indicates competitive inhibition .

Q. What computational approaches predict the binding mode of this compound with target enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to:

- Model fluorine’s electrostatic interactions with catalytic residues (e.g., Asp/His in GH20 family enzymes).

- Calculate binding free energy via MM-PBSA to correlate with experimental IC₅₀ .

Q. How can β-N-acetylhexosaminidase specificity be exploited to synthesize 4-deoxy-disaccharide analogs?

- Methodological Answer : Use the enzyme in reverse hydrolysis mode with activated donors (e.g., 4-nitrophenyl glycosides). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。